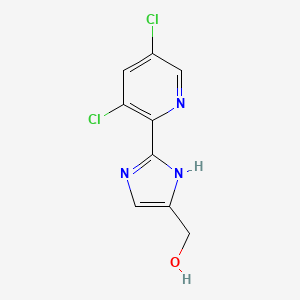
2-(3,5-Dichloro-2-pyridyl)imidazole-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dichloro-2-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of chlorine atoms and a hydroxyl group in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichloro-2-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dichloro-2-pyridinecarboxaldehyde with an imidazole derivative in the presence of a base. The reaction conditions often require moderate temperatures and solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: 2-(3,5-Dichloro-2-pyridyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the imidazole ring.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(3,5-dichloro-2-pyridyl)imidazole-5-carbaldehyde, while substitution reactions can produce various derivatives with different functional groups .
科学的研究の応用
2-(3,5-Dichloro-2-pyridyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 2-(3,5-Dichloro-2-pyridyl)imidazole-5-methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific pathways, resulting in the desired biological effect .
類似化合物との比較
2-(3,5-Dichloro-2-pyridyl)imidazole: Lacks the hydroxyl group, affecting its solubility and reactivity.
2-(3,5-Dichloro-2-pyridyl)imidazole-4-methanol: Similar structure but with the hydroxyl group at a different position, leading to different chemical properties.
2-(3,5-Dichloro-2-pyridyl)imidazole-5-carbaldehyde:
Uniqueness: The presence of both chlorine atoms and a hydroxyl group in 2-(3,5-Dichloro-2-pyridyl)imidazole-5-methanol makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields .
特性
分子式 |
C9H7Cl2N3O |
|---|---|
分子量 |
244.07 g/mol |
IUPAC名 |
[2-(3,5-dichloropyridin-2-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C9H7Cl2N3O/c10-5-1-7(11)8(12-2-5)9-13-3-6(4-15)14-9/h1-3,15H,4H2,(H,13,14) |
InChIキー |
CKEGLLKIYZCBBJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Cl)C2=NC=C(N2)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















